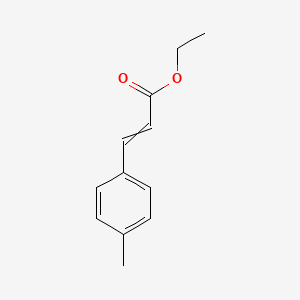

Ethyl 4-methylcinnamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-methylcinnamate can be synthesized through the Wittig reaction, which involves the reaction of benzaldehyde with ethyl (triphenylphosphoranylidene)acetate in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired ester as a product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods such as the Heck reaction. This method allows for the coupling of aryl halides with olefins in the presence of a palladium catalyst, providing a greener and more sustainable approach to production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-methylcinnamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 4-methylcinnamic acid.

Reduction: 4-methylcinnamyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

EPMC has shown promise in several therapeutic areas:

- Anti-inflammatory Activity : EPMC exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. Studies have demonstrated its efficacy in reducing granuloma tissue formation in animal models, indicating potential for treating inflammatory diseases .

- Antimicrobial Properties : EPMC has been reported to possess antimicrobial activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. This makes it a candidate for developing new antimicrobial agents .

- Antioxidant Effects : EPMC demonstrates antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its antioxidant activity has been quantified using standard assays like DPPH and ABTS .

- Anti-diabetic Potential : Research indicates that EPMC can inhibit key enzymes involved in carbohydrate metabolism, suggesting its potential use in managing diabetes .

- Anti-cancer Activity : Preliminary studies have shown that EPMC exhibits cytotoxicity against cancer cell lines, including HeLa cells, highlighting its potential as an anticancer agent .

Cosmetic Applications

EPMC is utilized in the cosmetic industry due to its:

- Skin Care Benefits : The compound's anti-inflammatory and antioxidant properties make it suitable for formulating skincare products aimed at reducing skin irritation and aging signs . Its incorporation into cosmetic formulations can enhance skin health and appearance.

- Fragrance Component : EPMC has a pleasant aroma, making it a valuable ingredient in perfumes and scented products. Its use can enhance the sensory experience of cosmetic applications .

Food Industry Applications

EPMC is also explored for its potential use in food preservation:

- Flavoring Agent : Due to its aromatic properties, EPMC can be used as a flavoring agent in food products. Its natural origin makes it an attractive alternative to synthetic flavor enhancers .

- Preservative Qualities : The antimicrobial properties of EPMC suggest that it could serve as a natural preservative, helping to extend the shelf life of food products by inhibiting microbial growth .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 4-methylcinnamate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it can interact with cell membranes, affecting their permeability and function .

Comparación Con Compuestos Similares

Ethyl 4-methylcinnamate is similar to other cinnamate derivatives such as ethyl ferulate and ethyl trans-4-methoxycinnamate. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. For example:

Ethyl ferulate: Known for its antioxidant properties.

Ethyl trans-4-methoxycinnamate: Commonly used in sunscreen formulations due to its UV-absorbing capabilities.

These compounds share a common cinnamate backbone but differ in their functional groups, leading to variations in their applications and effectiveness in different contexts.

Actividad Biológica

Ethyl 4-methylcinnamate (EPMC) is a compound primarily derived from the rhizome of Kaempferia galanga, a plant known for its medicinal properties. Recent studies have highlighted its significant biological activities, particularly in anti-inflammatory, antimicrobial, and antiviral contexts. This article delves into the various aspects of EPMC's biological activity, supported by case studies and research findings.

Chemical Structure and Properties

EPMC is classified as a cinnamate ester with the molecular formula . Its structure features a methoxy group that contributes to its biological activities.

Anti-Inflammatory Activity

EPMC exhibits potent anti-inflammatory properties, which have been demonstrated in various experimental models:

- Mechanism of Action : EPMC inhibits the production of pro-inflammatory cytokines such as IL-1 and TNF-α. It has been shown to significantly reduce leukotriene B4 (LTB4) levels, which are crucial mediators in inflammatory responses .

- Experimental Evidence : In carrageenan-induced granuloma models, EPMC significantly reduced granuloma tissue formation and prolonged pain response times in rats, indicating its effectiveness in modulating inflammation .

Table 1: Summary of Anti-Inflammatory Effects of EPMC

| Study | Model | Key Findings |

|---|---|---|

| Rat model | Inhibition of granuloma formation; prolonged tail flick time | |

| Pleurisy model | Significant reduction in LTB4 levels; comparable to zileuton |

Antimicrobial Activity

EPMC has demonstrated notable antimicrobial properties against various pathogens:

- Antibacterial Effects : EPMC was tested against Gram-positive and Gram-negative bacteria. It showed minimum inhibitory concentrations (MIC) of 333 µg/mL against Staphylococcus aureus and Bacillus cereus, while being less effective against Pseudomonas aeruginosa and Escherichia coli with MIC values of 111 µg/mL .

- Comparison with Metabolites : The metabolite ethyl p-hydroxycinnamate (EPHC), derived from EPMC through microbial transformation, exhibited superior antimicrobial activity compared to EPMC itself .

Table 2: Antimicrobial Activity of EPMC

| Pathogen | MIC (µg/mL) for EPMC | MIC (µg/mL) for EPHC |

|---|---|---|

| Staphylococcus aureus | 333 | 333 |

| Bacillus cereus | 333 | 333 |

| Pseudomonas aeruginosa | 111 | 111 |

| Escherichia coli | 111 | 111 |

| Candida albicans | 333 | 111 |

Antiviral Activity

Recent studies have also explored the antiviral potential of EPMC, particularly against Dengue virus (DENV):

- Inhibition of DENV Replication : EPMC significantly reduced DENV-2 infection rates in cell cultures, demonstrating half-maximal effective concentration (EC50) values of approximately 22.58 µM. It effectively inhibited viral protein synthesis and virion production .

- Mechanistic Insights : The compound targets the replication phase of the viral life cycle and reduces cytokine production associated with DENV infection, indicating its potential as an antiviral agent .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKVSWPEZCELRM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-20-0 | |

| Record name | 20511-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 4-methylcinnamate in the synthesis of ozagrel ethyl ester?

A1: this compound serves as a crucial starting material in the synthesis of ozagrel ethyl ester, an intermediate compound in the production of ozagrel. The process involves reacting this compound with N-bromosuccinimide (NBS) to form Ethyl 4-bromomethylcinnamate. This intermediate then reacts with imidazole to yield ozagrel ethyl ester [].

Q2: Are there any advantages to using this compound in this particular synthetic route?

A2: While the abstract doesn't explicitly detail the advantages of using this compound over other potential starting materials, it highlights that this specific synthetic route for ozagrel intermediates boasts high yield and low environmental pollution, making it suitable for industrialized production []. This suggests that using this compound contributes to the overall efficiency and environmental friendliness of the process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.